2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction can affect the synthesis and degradation of amino acids, impacting metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, this compound has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . This interaction can affect the metabolic flux and levels of metabolites, influencing overall cellular metabolism. Additionally, this compound can modulate the activity of enzymes involved in amino acid metabolism, impacting the synthesis and degradation of amino acids.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, it can influence energy production and oxidative stress response, while in the nucleus, it can modulate gene expression and cell cycle regulation.
Properties
IUPAC Name |
2-[5-(furan-2-yl)-1H-pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPPHDXUJGYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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